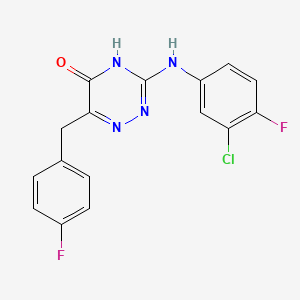

3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Description

The compound 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (hereafter referred to as Compound X) is a triazinone derivative featuring a 3-chloro-4-fluorophenylamino substituent at position 3 and a 4-fluorobenzyl group at position 6 of the triazinone core. Its structure combines halogenated aromatic moieties, which are known to enhance binding affinity and metabolic stability in agrochemicals and pharmaceuticals . The fluorine atoms likely improve lipophilicity and bioavailability, while the chloro substituent may contribute to steric and electronic effects critical for target interaction.

Properties

IUPAC Name |

3-(3-chloro-4-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF2N4O/c17-12-8-11(5-6-13(12)19)20-16-21-15(24)14(22-23-16)7-9-1-3-10(18)4-2-9/h1-6,8H,7H2,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPPVLFVNQAFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro and fluoro substituents: This step involves the selective halogenation of the phenyl rings using reagents such as chlorine gas or fluorine-containing compounds.

Amination and benzylation:

Industrial Production Methods

In an industrial setting, the production of 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced amines or alcohols.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Structural Formula

The compound can be represented by the following structural formula:

Physical Properties

- Molecular Weight : 363.77 g/mol

- Melting Point : To be determined based on specific formulations.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that triazine derivatives often exhibit significant biological activity, including anti-cancer and anti-inflammatory properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of similar triazine compounds. It was found that modifications to the phenyl and triazine rings could enhance cytotoxicity against various cancer cell lines, suggesting that the compound may also possess similar properties due to its structural characteristics .

Antimicrobial Properties

Research has indicated that triazine derivatives can exhibit antimicrobial activities. A comparative study showed that compounds with chlorinated phenyl groups demonstrated enhanced antibacterial effects against Gram-positive bacteria. This suggests that 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one could be evaluated for its antimicrobial efficacy .

Agricultural Chemistry

Triazines are known for their herbicidal properties. Research into related compounds has demonstrated their effectiveness in controlling weed populations in agricultural settings. The compound may be explored for its potential as a selective herbicide, contributing to sustainable agricultural practices .

Formulation Considerations

When developing formulations containing this compound, factors such as solubility and stability must be considered. Studies suggest that solid dispersions with suitable excipients can enhance the bioavailability of similar triazine derivatives .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Pathways

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Nucleophilic substitution | Reflux with appropriate solvent |

| Step 2 | Fluorination | Catalytic conditions |

Mechanism of Action

The mechanism of action of 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Inhibiting or activating their function, leading to downstream biological effects.

Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Inducing oxidative stress: Leading to cell damage or death in certain types of cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

A. 4-(Benzo[d][1,3]dioxol-5-yl)-6-(4-fluorobenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (Compound 10, )

- Structural Differences: Replaces the 3-chloro-4-fluorophenylamino group with a methylthio (-SMe) group and a benzo-dioxol ring.

- Synthesis: Prepared via methoxydehalogenation and hydrazine-mediated cyclization. Lower yield (23%) compared to typical triazinone syntheses, possibly due to steric hindrance from the benzodioxol group .

- Implications: The methylthio group may reduce polarity compared to the amino group in Compound X, altering solubility and target binding.

B. Metribuzin and Derivatives ()

- Metribuzin: 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a commercial herbicide.

- Ethyl Metribuzin : Ethylthio substituent instead of methylthio (LD50 oral rat: 1280 mg/kg vs. metribuzin’s ~2200 mg/kg), showing that alkylthio chain length modulates toxicity .

- Acylhydrazone Derivatives (Compounds 15–17, ): Feature tert-butyl groups and benzylideneamino substituents. These modifications enhance herbicidal activity against broadleaf weeds but reduce photostability compared to Compound X’s fluorinated groups .

C. Fluorinated Thiazolidinone-Triazinone Hybrids ()

- Example: 3-[(4'-oxo-2'-aryl)thiazolidin-3'-yl]-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one (Compound 5).

- Structural Differences: Incorporates a thiazolidinone ring and trifluoroacetyl group.

- Activity: Demonstrates antifungal properties (e.g., against Candida albicans), attributed to the electron-withdrawing fluorine atoms and thiazolidinone moiety . Compound X’s lack of a thiazolidinone ring may limit similar bioactivity.

Physicochemical Properties

*Estimated using fragment-based methods.

- The 3-chloro-4-fluorophenylamino group introduces strong hydrogen-bonding capacity, unlike the nonpolar methylthio group in metribuzin .

Biological Activity

The compound 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on its pharmacological potential, focusing on its mechanisms of action, efficacy in various biological contexts, and implications for drug development.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H14ClF2N5O

- Molecular Weight : 355.77 g/mol

The presence of the 3-chloro-4-fluorophenyl and 4-fluorobenzyl groups is significant as these moieties are known to influence biological activity through various mechanisms.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazine derivatives. For instance, compounds with similar structures have shown promising results against fungal pathogens such as Candida albicans and Cryptococcus neoformans. In vitro assays indicated that modifications in the triazine structure could enhance antifungal potency, suggesting that the target compound may exhibit similar effects .

Anticancer Effects

Research has demonstrated that certain triazine derivatives can exert cytotoxic effects on cancer cells. A study involving a related triazole derivative indicated selective cytotoxicity towards melanoma cells, with significant cell cycle arrest observed at the S phase . This points to a potential application of the compound in cancer therapy, particularly in overcoming drug resistance.

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. The incorporation of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibitory activity against tyrosinase from Agaricus bisporus, suggesting its utility in skin-related therapies and cosmetic applications .

The biological activity of 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes like tyrosinase suggests that it may disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Cell Cycle Modulation : Evidence from cytotoxicity studies indicates that this compound may induce apoptosis or cell cycle arrest in targeted cells.

- Reactive Center Interactions : The presence of reactive functional groups allows for interactions with biological targets, enhancing its pharmacological profile.

Study on Antifungal Activity

In a comparative study of triazine derivatives, it was found that modifications similar to those present in our compound resulted in Minimum Inhibitory Concentration (MIC) values as low as 0.125 μg/mL against C. albicans, indicating strong antifungal potential .

Study on Anticancer Activity

A derivative with structural similarities showed a selective cytotoxic effect on melanoma cells with an IC50 value significantly lower than conventional chemotherapeutics. This suggests that our compound could be a candidate for further development in melanoma treatment strategies .

Q & A

Basic Questions

Q. What synthetic methodologies are optimal for preparing 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, the 4-fluorobenzyl group can be introduced using 4-fluorobenzyl chloride reacting with a triazinone precursor under basic conditions (e.g., NaOH or K₂CO₃ in anhydrous DMF at 80°C for 6–8 hours). Microwave-assisted synthesis (100–120°C, 150 W, 20 min) improves yield and reduces reaction time compared to conventional heating .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., δ 7.2–7.8 ppm for fluorobenzyl protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.08).

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

- Methodological Answer : Employ HPLC-UV (λ = 254 nm) with a calibration curve (1–100 µg/mL, R² > 0.99) or UPLC-MS/MS for trace quantification. Retention time and fragmentation patterns (e.g., m/z 375 → 238) aid in specificity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this triazinone derivative?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified halogen groups (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to evaluate electronic effects on bioactivity.

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Fluorine atoms may enhance binding via halogen bonding .

- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase) to correlate substituent effects with potency .

Q. How should contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent).

- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis. Impurities >2% can skew results.

- Structural Confirmation : Perform X-ray crystallography (e.g., CCDC deposition) to rule out polymorphic or stereochemical discrepancies .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

- Methodological Answer :

- Degradation Studies : Use OECD 308 guidelines to evaluate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ = 300–400 nm). Monitor degradation products via LC-QTOF-MS.

- Bioaccumulation : Measure log P (octanol-water partition coefficient) experimentally or via computational tools (e.g., ACD/Labs). High log P (>3) suggests potential bioaccumulation .

Q. How can the compound’s pharmacokinetic properties (ADME) be optimized for therapeutic applications?

- Methodological Answer :

- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions.

- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., triazinone ring oxidation). Introduce deuterium at vulnerable sites to block metabolism .

Q. What strategies mitigate toxicity risks during preclinical development?

- Methodological Answer :

- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity (MTT assay) and hERG inhibition assays (patch-clamp).

- In Vivo Models : Dose rats (10–100 mg/kg) for 28 days; monitor serum ALT/AST and histopathology. Fluorobenzyl groups may require substitution if hepatotoxicity is observed .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.